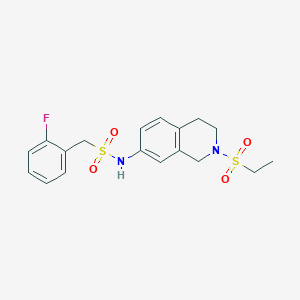

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-10-9-14-7-8-17(11-16(14)12-21)20-26(22,23)13-15-5-3-4-6-18(15)19/h3-8,11,20H,2,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTUCEQIQNYFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of "N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide" can be achieved through a multi-step synthetic route, starting from commercially available precursors. Key steps in the synthesis may include:

Formation of Isoquinoline Ring: : A Friedel-Crafts acylation reaction involving the appropriate benzene derivative can lead to the formation of an isoquinoline ring.

Sulfonation: : Introduction of the ethylsulfonyl group via sulfonation of the isoquinoline ring.

Amination: : Amination reactions to introduce the sulfonamide group on the 7-position of the isoquinoline.

Final Coupling: : Coupling the fluorophenylmethanesulfonamide moiety with the ethylsulfonyl tetrahydroisoquinoline intermediate.

Industrial Production Methods

Industrial-scale production of this compound would typically involve similar steps, but optimized for larger-scale reactions with attention to cost-effectiveness and yield. Techniques such as flow chemistry or catalytic processes might be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonamide or isoquinoline moieties, forming sulfoxides or oxo-derivatives.

Reduction: : Reduction reactions might target the sulfonyl groups or any nitro substituents if present.

Substitution: : Nucleophilic or electrophilic substitution reactions could modify the aromatic rings, potentially leading to a wide array of derivatives.

Common Reagents and Conditions

Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) for forming sulfoxides.

Reduction: : Catalytic hydrogenation or reduction with agents like sodium borohydride (NaBH4).

Substitution: : Using halogenating agents (e.g., N-bromosuccinimide (NBS)) or nucleophiles for substitution reactions.

Major Products Formed

Products vary depending on the reactions but may include:

Sulfoxides from oxidation.

Amine derivatives from reduction.

Varied aromatic substitutions leading to altered pharmacological properties.

Scientific Research Applications

Chemistry and Biology

Medicinal Chemistry: : As a scaffold for drug development, especially in targeting certain receptors or enzymes.

Pharmacology: : Investigated for its potential as an anti-cancer agent, anti-inflammatory compound, or central nervous system (CNS) drug.

Industrial Applications

Materials Science: : Potential use in creating specialized polymers or advanced materials due to its structural properties.

Catalysts: : As a ligand in metal-catalyzed reactions, enhancing the efficiency of certain processes.

Mechanism of Action

The mechanism of action for this compound largely depends on its application. For medicinal purposes:

Molecular Targets: : It may interact with enzymes or receptors critical to disease pathways.

Pathways Involved: : Depending on the disease, it could inhibit or activate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ()

Structural Differences :

- Core modification : The trifluoroacetyl group at position 2 vs. ethylsulfonyl in the target compound.

- Substituent at position 6 : A sulfonamide-linked 4-(2-cyclopropylethyl)-2-fluorophenyl group vs. the 2-fluorophenyl-methanesulfonamide in the target compound.

Implications : - The trifluoroacetyl group may increase lipophilicity and alter metabolic pathways compared to the ethylsulfonyl group .

- The cyclopropylethyl substituent could enhance membrane permeability but reduce aqueous solubility relative to the simpler fluorophenyl group .

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Metsulfuron Methyl) ()

Structural Differences :

- Core structure: Sulfonylureas feature a triazine ring linked to a sulfonylurea bridge, whereas the target compound has a tetrahydroisoquinoline core with dual sulfonamide groups.

- Functional groups : Sulfonylureas rely on urea linkages for herbicidal activity, while the target compound uses methanesulfonamide and ethylsulfonyl groups.

Implications :

5-Chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide ()

Structural Differences :

- Substituent at position 7 : A thiophene-2-sulfonamide group vs. the 2-fluorophenyl-methanesulfonamide in the target compound.

- Molecular weight : 421.0 g/mol vs. an estimated ~440–450 g/mol for the target compound (based on formula similarity).

Implications : - The chloro substituent on the thiophene may increase halogen bonding but reduce solubility compared to the fluorine atom .

Comparative Data Tables

Table 1. Structural and Functional Group Comparison

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse pharmacological properties, including potential applications in treating various diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure includes an ethylsulfonyl group attached to a tetrahydroisoquinoline core, along with a methanesulfonamide moiety. Its molecular formula is and it has a molecular weight of approximately 440.5 g/mol. The presence of the tetrahydroisoquinoline structure is significant as it is associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₄S₃ |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 954702-15-9 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in neurotransmission and cell proliferation. The compound may modulate signaling pathways related to:

- Neurotransmitter Release : Potential interactions with dopaminergic systems.

- Cell Growth and Apoptosis : Influencing pathways that regulate cell survival and death.

Therapeutic Applications

Research indicates that compounds similar to this compound exhibit promising activities in various therapeutic areas:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in treating conditions such as obesity and diabetes by targeting monoacylglycerol acyltransferase (MGAT2) .

- Cancer Treatment : Its ability to modulate biological pathways suggests possible applications in cancer therapy .

Case Studies and Research Findings

- Enzyme Inhibition Study :

-

Neuroprotective Effects :

- Research into similar compounds has suggested neuroprotective effects through modulation of neurotransmitter systems, potentially aiding in the treatment of neurodegenerative disorders .

-

Pharmacokinetic Studies :

- Further investigations into pharmacokinetics are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to understand its therapeutic viability fully.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Moderate potency (IC50 = 1522 nM) for MGAT2 |

| Neuroprotective Effects | Modulation of neurotransmitter systems |

| Pharmacokinetics | Further studies needed for ADME profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.